[1,2,4]Triazolo[4,3-a]quinoline-1-thiol
Overview
Description
“[1,2,4]Triazolo[4,3-a]quinoline-1-thiol” is a chemical compound with the molecular formula C10H7N3 . It is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline .
Synthesis Analysis
The synthesis of [1,2,4]Triazolo[4,3-a]quinoline-1-thiol derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Scientific Research Applications
Synthesis and Pharmacological Activities
Anticonvulsant Properties : Studies have shown that various derivatives of [1,2,4]triazolo[4,3-a]quinoline exhibit significant anticonvulsant activities. For instance, the synthesis of 5-alkoxy-[1,2,4]triazolo[4,3-a]quinoline derivatives has been demonstrated to have potential in treating seizures with some compounds showing better safety profiles than existing drugs like carbamazepine (Guo et al., 2009).
Antimicrobial and Antifungal Effects : Compounds like 1-aryl-4-chloro-[1,2,4]triazolo [4,3-a]quinoxalines have shown potent antibacterial activity, surpassing standard drugs like tetracycline in some cases (Badran et al., 2003).
Anticancer Potential : A new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized and showed promising results against human neuroblastoma and colon carcinoma cell lines, indicating their potential as anticancer agents (Reddy et al., 2015).
Antileishmanial and Cytotoxic Activities : Novel triazolo[4,3-a]quinoline derivatives have been developed for antileishmanial applications, with some showing potent cytotoxic activity against Vincristine (Madkour et al., 2018).
Chemical Synthesis and Derivative Development
Heterocyclic Derivatives Synthesis : The creation of new heterocyclic derivatives of quinoline, like the synthesis of triazolo and pyrazolo derivatives, highlights the compound's versatility in forming complex structures useful in various pharmacological applications (Sharba et al., 2016).
Novel Compounds Development : Research has focused on developing new classes of triazolo[4,3-a]quinoxalines, showing the compound's ability to form novel structures with potential pharmaceutical applications (Kathrotiya & Naliapara, 2015).
Ring Framework Building Methods : The synthesis of [1,2,4]triazolo[4,3-a]quinoline compounds has been reviewed, highlighting methods like using acid, enzyme, and microwave catalysts for ring-framework construction (Liu Yun-l, 2014).
properties
IUPAC Name |
2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c14-10-12-11-9-6-5-7-3-1-2-4-8(7)13(9)10/h1-6H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJIGZUQXYCDJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NNC(=S)N32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361607 | |
Record name | MLS003373820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[4,3-a]quinoline-1-thiol | |
CAS RN |
35359-23-0 | |
Record name | MLS003373820 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003373820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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